![molecular formula C10H13NO2S B13223541 4-(Thiophen-2-YL)piperidine-2-carboxylic acid](/img/structure/B13223541.png)
4-(Thiophen-2-YL)piperidine-2-carboxylic acid
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Overview
Description
4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a thiophene ring attached to a piperidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid typically involves the condensation of thiophene derivatives with piperidine derivatives under controlled conditions. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine-2-carboxylic alcohol or aldehyde.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-YL)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidine ring but shares the thiophene core.
Piperidine-2-carboxylic acid: Lacks the thiophene ring but shares the piperidine core.
4-(Thiophen-2-YL)piperidine: Lacks the carboxylic acid group but shares both the thiophene and piperidine rings.
Uniqueness
4-(Thiophen-2-YL)piperidine-2-carboxylic acid is unique due to the combination of the thiophene and piperidine rings with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Biological Activity
4-(Thiophen-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound consists of a piperidine ring fused with a thiophene ring and a carboxylic acid functional group. Its molecular formula is C11H13N1O2S1 with a molecular weight of 211.28 g/mol. The presence of both the thiophene and piperidine moieties contributes to its unique chemical reactivity and biological interactions.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C11H13NO2S |
Molecular Weight | 211.28 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Biological Activities
Research indicates that this compound exhibits several promising biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit the growth of cancer cells. In vitro studies have demonstrated its cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in experimental models.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The carboxylic acid group facilitates hydrogen bonding with proteins, while the thiophene ring enhances electron density, allowing for nucleophilic attacks on various biomolecules.
Case Studies and Research Findings
- Antimicrobial Studies : In a study evaluating various derivatives of piperidine compounds, this compound was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on cancer cell lines (e.g., A549, HCT116) showed that this compound has an IC50 value ranging from 150 to 250 µg/mL, suggesting moderate to strong anticancer activity compared to established chemotherapeutics .
- In Vivo Studies : Animal model studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in treating inflammatory diseases and cancers. Preliminary results indicate favorable absorption and distribution profiles .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its combination of structural features that enhance its biological activity compared to structurally similar compounds.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thiophene-2-carboxylic acid | Lacks piperidine ring | Primarily used in organic synthesis |
Piperidine-2-carboxylic acid | Lacks thiophene ring | Focused on piperidine chemistry |
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid | Similar core structure but different substitution patterns | Explored for different biological activities |
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-thiophen-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |
InChI Key |
GENWEWXUNIAKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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